N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole core with an amine group at the 4-position. The amine is further functionalized with a 3,4-dimethoxybenzyl group, introducing lipophilic and electron-donating properties.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-4-5-12(17-2)13(6-10)18-3/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
WALSEFOXSSAFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dimethoxybenzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in an alcohol solvent is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield oxidized derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
A comparative analysis of key structural analogues is provided below:
Key Observations:
- Substituent Attachment : The direct attachment of the 3,4-dimethoxyphenyl group at the pyrazole’s 5-position in eliminates the flexible benzyl linker present in the target compound, which may restrict conformational freedom and alter binding interactions in biological systems.
- Lipophilicity : The N-benzyl group in the target compound enhances lipophilicity compared to , suggesting improved membrane permeability but possibly lower aqueous solubility.
Implications for Research and Development
The structural variations among these compounds demonstrate how subtle changes influence physicochemical and biological properties:
- Bioactivity : The 3,4-dimethoxybenzyl group in the target compound may enhance interactions with aromatic residues in enzyme binding pockets, a feature exploited in kinase inhibitors.
- Solubility vs. Permeability : Trade-offs between lipophilicity (beneficial for absorption) and aqueous solubility (critical for formulation) must be balanced during drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
